molecular formula C12H9FN2O2 B13994066 6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid

6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid

Cat. No.: B13994066
M. Wt: 232.21 g/mol
InChI Key: FMYASDAPHJQSDM-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidinecarboxylic acids This compound features a pyrimidine ring substituted with a 3-fluoro-4-methylphenyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the condensation of 3-fluoro-4-methylbenzaldehyde with appropriate pyrimidine precursors under acidic or basic conditions. The reaction typically requires heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and other substituents on the aromatic ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can influence its reactivity and biological activity. The combination of these substituents with the pyrimidine ring and carboxylic acid group provides a distinct chemical profile that sets it apart from other similar compounds.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

6-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c1-7-2-3-8(4-9(7)13)10-5-11(12(16)17)15-6-14-10/h2-6H,1H3,(H,16,17)

InChI Key

FMYASDAPHJQSDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=N2)C(=O)O)F

Origin of Product

United States

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